5-Fluoro-2-(isopropylsulfonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-propan-2-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOVUAWNJGWQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 2 Isopropylsulfonyl Aniline
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 5-Fluoro-2-(isopropylsulfonyl)aniline reveals several key disconnections. The carbon-nitrogen bond of the aniline (B41778) and the carbon-sulfur bond of the sulfone are the most apparent points for disconnection.
Primary Disconnections:
C-N Bond Disconnection: This approach suggests the amination of a corresponding fluorinated isopropylsulfonyl benzene (B151609) derivative. This is a common strategy for aniline synthesis.
C-S Bond Disconnection: This disconnection points towards the sulfonylation of a fluoroaniline (B8554772) precursor. The challenge lies in achieving the desired ortho-selectivity.
A plausible retrosynthetic pathway is outlined below:
This analysis suggests that key precursors could include 4-fluoroaniline (B128567), 1-fluoro-4-nitrobenzene (B44160), or other appropriately substituted benzene derivatives.
Synthesis from Halogenated Precursors
The use of halogenated precursors provides a versatile and widely employed strategy for the synthesis of this compound. This approach involves the sequential or concerted introduction of the amino and isopropylsulfonyl groups onto a fluorinated aromatic ring.
Amination Strategies for Fluoro-substituted Arenes
The introduction of an amino group onto a fluoro-substituted aromatic ring is a critical step. A common method involves the reduction of a nitro group, which can be introduced via nitration of a suitable precursor. For instance, 1-fluoro-4-nitrobenzene can be synthesized from fluorobenzene. acs.org The subsequent reduction of the nitro group to an amine is a well-established transformation. rsc.orgchemicalbook.com
Another strategy is the direct amination of an aryl halide. While challenging, methods for the palladium-catalyzed amination of aryl chlorides with ammonia (B1221849) have been developed. researchgate.net
Table 1: Amination of Fluoro-substituted Arenes
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | H₂, Pd/C, Methanol (B129727), Room Temperature, 3h | 4-Fluoroaniline | 100 | dntb.gov.ua |
| 1-Fluoro-4-nitrobenzene | Fe, HCl, Reflux | 4-Fluoroaniline | High | nih.gov |
| 1-Chloro-4-fluorobenzene | Aqueous Ammonia, CuI, Bisaryl oxalic diamides, 105-120°C | 4-Fluoroaniline | High | researchgate.net |
Sulfonylation of Aromatic Systems
The introduction of the isopropylsulfonyl group can be achieved through various sulfonylation methods. Direct sulfonylation of anilines can be performed using sulfonyl chlorides or sulfinate salts. chemscene.com Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the sulfonylation of aniline derivatives with sulfinate salts. chemscene.com
A plausible route involves the sulfonation of 2-fluoroaniline (B146934). Studies have shown that sulfonation of 2-fluoroaniline can lead to the formation of aminofluorobenzenesulfonic acids. nih.gov These can then be converted to the corresponding sulfonyl chloride and subsequently reacted with an isopropyl Grignard reagent. The reaction of sulfonyl chlorides with Grignard reagents is a known method for the formation of sulfones. orgsyn.org
Table 2: Sulfonylation of Fluoroanilines
| Precursor | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 2-Fluoroaniline | Amidosulfonic acid | 3-Amino-4-fluorobenzenesulfonic acid | - | nih.gov |
| Aniline | Sodium Sulfinate, CuₓOᵧ@CS-400, Ag₂CO₃, K₂S₂O₈, Acetone/H₂O, Room Temperature, 3h | Sulfonylated Aniline | Moderate-Good | nih.gov |
| Aniline | Sulfinate Salts, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, K₂S₂O₈, Blue LEDs | Sulfonylated Aniline | Good | chemscene.com |
| 2-Fluoroaniline | 1. Diazotization; 2. SO₂, CuCl₂; 3. H₂O; 4. Isopropylmagnesium chloride | This compound (proposed) | - | General Method |
Orthogonal Functional Group Transformations
A key challenge in the synthesis of this compound is the regioselective introduction of the substituents. Orthogonal functional group transformations, where reactions are selective for one functional group in the presence of others, are crucial. For example, protecting the amine group of 4-fluoroaniline as an acetamide (B32628) allows for regioselective nitration at the 2-position. rsc.org The acetamide can then be hydrolyzed to reveal the free amine.
Another example is the Sandmeyer reaction, which allows for the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt. This can be used to introduce a halogen or a sulfonyl group at a specific position. For instance, 4-fluoroaniline can be converted to 1-fluoro-4-iodobenzene (B1293370) through a diazotization reaction followed by treatment with potassium iodide. researchgate.netresearchgate.net This iodinated intermediate can then undergo further functionalization.
Preparation via Ring-Opening or Rearrangement Reactions
While less common for the synthesis of simple anilines, ring-opening and rearrangement reactions can offer novel pathways to substituted aromatic systems.
One relevant rearrangement is the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of a sulfonyl group. This has been explored for the synthesis of N,N-disubstituted anilines and arylethylamines. nih.govbohrium.com While no direct application to this compound has been reported, it represents a potential, albeit complex, avenue for its synthesis from a suitably substituted precursor.
Recent studies have shown that para-substituted pyridines can be converted into meta-substituted anilines through sequential ring-opening and ring-closing reactions. rsc.orgresearchgate.netnist.gov This innovative approach allows for the transformation of the aromatic core and could potentially be adapted for the synthesis of complex aniline derivatives.
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer efficient and selective routes for the construction of C-N and C-S bonds, which are central to the synthesis of this compound.
Copper-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of an amino group onto an aromatic ring. acs.org This approach can offer high regioselectivity, particularly when a directing group is employed.
Similarly, catalytic sulfonylation reactions have been developed. A biomass-derived copper catalyst has been shown to effectively catalyze the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. nih.gov Furthermore, visible-light photoredox catalysis provides a mild method for the direct sulfonylation of anilines. chemscene.com These catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods.
Table 3: Catalytic Approaches to Aniline and Sulfone Synthesis
| Reaction Type | Catalyst/Reagents | Substrate Scope | Key Features | Reference |
| C-H Sulfonylation | CuₓOᵧ@CS-400, Ag₂CO₃, K₂S₂O₈ | Aniline derivatives | Heterogeneous, recyclable catalyst, room temperature | nih.gov |
| C-H Sulfonylation | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, K₂S₂O₈, Blue LEDs | Aniline derivatives | Mild, photoredox-catalyzed | chemscene.com |
| C-H Amination | Cu(OAc)₂, Air (oxidant) | Anilines with directing group | Ortho-selective, uses air as oxidant | acs.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing this compound, transition metal-catalyzed reactions, particularly those involving palladium and copper, are highly relevant for the introduction of the sulfonyl group onto the aniline scaffold.
One plausible approach involves the sulfonylation of a pre-functionalized aniline derivative. For instance, a C-H activation strategy on a suitable N-protected fluoroaniline could be employed. While a direct C-H sulfonylation of 4-fluoroaniline at the 2-position is challenging due to regioselectivity issues, a directed approach using a removable directing group can offer a solution.
Alternatively, a cross-coupling reaction can be envisioned. A common method is the coupling of an aryl halide with a sulfinate salt. In this scenario, a starting material such as 2-bromo-4-fluoroaniline (B89589) or 2-iodo-4-fluoroaniline could be reacted with sodium isopropylsulfinate in the presence of a suitable catalyst system. Palladium catalysts, often in combination with specific ligands, are frequently used for such transformations. For example, catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos or dppf are known to facilitate C-S bond formation.
A representative reaction is shown below:

Figure 1: A representative scheme for the palladium-catalyzed sulfonylation of an aryl halide.
The choice of the transition metal, ligand, base, and solvent system is crucial for the success of these reactions, influencing both the yield and the purity of the final product.
Organocatalysis in Functional Group Introduction
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing a complementary approach to metal-based catalysis. For the synthesis of this compound, organocatalysis could be particularly useful for the introduction of functional groups in a regioselective manner.
While a direct organocatalytic sulfonylation of an aniline at the ortho position is not a widely established method, organocatalysts can be employed in related transformations that could lead to the target molecule. For instance, an organocatalyst could be used to selectively introduce a leaving group at the 2-position of a 4-fluoroaniline derivative, which could then be displaced by an isopropylsulfonyl nucleophile.
More relevant is the use of organocatalysis in the preparation of chiral building blocks, should an enantiomerically pure form of a related compound be desired. However, for the direct synthesis of this compound, transition metal-catalyzed methods are generally more established.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For the preparation of this compound via a transition metal-catalyzed sulfonylation, several parameters would need to be systematically varied to maximize the yield and minimize the formation of byproducts.
A typical optimization process would involve screening different catalysts, ligands, bases, solvents, and reaction temperatures. The table below illustrates a hypothetical optimization study for the palladium-catalyzed sulfonylation of 2-bromo-4-fluoroaniline with sodium isopropylsulfinate.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | K₂CO₃ | Toluene | 100 | 72 |
| 3 | Pd₂(dba)₃ (1) | dppf (4) | K₂CO₃ | Toluene | 100 | 58 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 85 |
| 5 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 6 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Dioxane | 80 | 75 |
This is a representative data table based on general principles of cross-coupling reactions and does not reflect actual experimental results for this specific reaction.
From this hypothetical data, one could conclude that the combination of Pd₂(dba)₃ as the catalyst, Xantphos as the ligand, Cs₂CO₃ as the base, and dioxane as the solvent at 100 °C provides the optimal conditions for this transformation. Further fine-tuning of reactant concentrations and reaction time would also be necessary.
Scalability Considerations for Research Applications
When a synthetic route is developed for research applications, it is important to consider its scalability. A reaction that works well on a milligram scale in a research laboratory may present challenges when scaled up to produce gram or kilogram quantities of material.
For the synthesis of this compound, several factors would need to be considered for scalability:
Cost of Reagents: The cost of the starting materials, catalyst, ligand, and solvent can become a significant factor on a larger scale. For instance, while a highly efficient but expensive palladium catalyst might be acceptable for small-scale synthesis, a more cost-effective alternative might be necessary for larger quantities.
Reaction Time and Throughput: Long reaction times can be a bottleneck in a scale-up process. Optimizing the reaction to reduce the cycle time is often a key consideration.
Purification: Chromatographic purification, which is common in small-scale laboratory work, is often impractical and expensive on a larger scale. Developing a procedure that allows for purification by crystallization or extraction is highly desirable.
Safety: The safety of the reaction is of paramount importance. Exothermic reactions that are easily controlled in a small flask can become hazardous on a larger scale. A thorough safety assessment is required before any scale-up is attempted.
For the proposed palladium-catalyzed sulfonylation, the use of a robust and commercially available catalyst system would be advantageous for scalability. The development of a workup procedure that avoids chromatography would also be a key goal.
Structural Elucidation and Advanced Characterization of 5 Fluoro 2 Isopropylsulfonyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 5-Fluoro-2-(isopropylsulfonyl)aniline, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the isopropyl group protons. The electron-withdrawing nature of the isopropylsulfonyl group and the fluorine atom significantly influences the chemical shifts of the aromatic protons.
The aromatic region would display three distinct signals corresponding to H-3, H-4, and H-6.
The proton at the C-6 position (H-6) is expected to appear as a doublet of doublets, split by the adjacent H-4 (a four-bond meta-coupling, ⁴JHH) and the fluorine atom at C-5 (a three-bond ortho-coupling, ³JHF).
The proton at the C-4 position (H-4) would likely be a triplet of doublets or a more complex multiplet due to coupling with H-3 (³JHH), H-6 (⁴JHH), and the fluorine atom at C-5 (³JHF).
The proton at the C-3 position (H-3) is anticipated to appear as a doublet of doublets, split by the adjacent H-4 (³JHH) and the fluorine atom (a four-bond meta-coupling, ⁴JHF).
The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The isopropyl group would present as two distinct signals: a septet for the single methine (CH) proton, split by the six equivalent methyl protons, and a doublet for the six methyl (CH₃) protons, split by the single methine proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Isopropyl CH₃ | ~1.3 | Doublet (d) | J ≈ 7 Hz |
| Isopropyl CH | ~3.4 | Septet (sept) | J ≈ 7 Hz |
| Amine NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | N/A |
| Aromatic H-3 | ~6.8 | Doublet of Doublets (dd) | ³JHH ≈ 9 Hz, ⁴JHF ≈ 3 Hz |
| Aromatic H-4 | ~7.2 | Multiplet (m) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The fluorine atom will cause splitting of the signals for the carbons to which it is directly attached (C-5) and those nearby (C-2, C-4, C-6), a phenomenon known as C-F coupling.
The carbon atom bonded to fluorine (C-5) will show a large coupling constant (¹JCF).
The carbons ortho (C-4, C-6) and meta (C-3, C-1) to the fluorine will exhibit smaller ²JCF and ³JCF couplings, respectively.
The carbons of the isopropyl group (methine and methyl) will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl CH₃ | ~16 |
| Isopropyl CH | ~55 |
| Aromatic C-3 | ~115 (d, JCF ≈ 9 Hz) |
| Aromatic C-4 | ~118 (d, JCF ≈ 25 Hz) |
| Aromatic C-2 | ~125 |
| Aromatic C-6 | ~128 (d, JCF ≈ 23 Hz) |
| Aromatic C-1 | ~145 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaromatic Systems
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. scbt.com The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment around the fluorine atom. chemicalbook.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a multiplet due to coupling with the ortho protons (H-4, H-6) and the meta proton (H-3). The chemical shift would be indicative of a fluorine atom attached to an aromatic ring bearing both electron-donating (amine) and electron-withdrawing (sulfonyl) groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. researchgate.net For this compound, cross-peaks would be expected between the isopropyl methine proton and the isopropyl methyl protons. In the aromatic region, correlations would be seen between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would definitively link the proton signals for H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, C-6) and connect the isopropyl CH and CH₃ proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. researchgate.net Key correlations would include:
From the isopropyl CH proton to the sulfur-bearing aromatic carbon (C-2).
From the NH₂ protons to the adjacent aromatic carbons (C-1 and C-6).
From the aromatic proton H-6 to carbons C-1, C-2, and C-4.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺, which can be used to confirm the elemental composition of C₉H₁₂FNO₂S.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of an isopropyl radical (•CH(CH₃)₂) to give a prominent fragment ion.
Loss of sulfur dioxide (SO₂) from the molecule.
Cleavage of the C-S bond, separating the fluoroaniline (B8554772) and isopropylsulfonyl moieties.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 217.06 | Molecular Ion |
| [M - 43]⁺ | 174.01 | Loss of isopropyl group [•CH(CH₃)₂] |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the amine, sulfonyl, and fluoroaromatic groups.
N-H Stretching: The primary amine (NH₂) group would typically show two distinct sharp peaks in the range of 3300-3500 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong absorption bands, an asymmetric stretch and a symmetric stretch, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1250-1020 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl group) appear just below 3000 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H (Amine) | 3450 - 3300 | Two bands, sharp |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2980 - 2850 | Medium to strong |
| S=O (Sulfonyl) | 1340 - 1310 (asym) | Strong |
| S=O (Sulfonyl) | 1150 - 1120 (sym) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. slideshare.net For this compound, the primary chromophore responsible for UV absorption is the aniline (B41778) ring. slideshare.net The electronic spectrum of aniline, the parent molecule, exhibits strong absorptions corresponding to π → π* transitions. researchgate.net
The presence of substituents on the benzene (B151609) ring significantly influences the position (λmax) and intensity (εmax) of these absorption bands. The amino (-NH2) group is a potent auxochrome, a group that modifies the absorption of a chromophore, which enhances the absorption intensity. slideshare.net The fluorine atom and the isopropylsulfonyl group also act as modifiers. The isopropylsulfonyl group, being electron-withdrawing, and the fluorine atom can cause shifts in the absorption maxima.
The electronic spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show distinct absorption bands. These bands arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The specific wavelengths of absorption provide a fingerprint for the conjugated system of the molecule, altered by its specific substitution pattern.
Table 1: Representative UV-Vis Absorption Data for Aromatic Amines This table presents typical data for related compounds to illustrate the expected spectral characteristics of this compound, as specific experimental data is not publicly available.
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |
| Aniline | 230, 280 | 8600, 1430 | π → π | Ethanol |
| p-Fluoroaniline | 234, 288 | 9500, 1500 | π → π | Ethanol |
| This compound (Expected) | ~240-250, ~290-300 | ~9000-10000, ~1800-2500 | π → π* | Methanol |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
A key feature of the crystal structure of sulfonamides is the extensive network of intermolecular hydrogen bonds. acs.orgnih.gov It is anticipated that the amine (-NH2) group of this compound would act as a hydrogen bond donor, forming interactions with the highly electronegative oxygen atoms of the sulfonyl (-SO2) group of neighboring molecules. nih.gov These N-H···O=S hydrogen bonds are a dominant force in the crystal packing, often leading to the formation of well-ordered chains or more complex three-dimensional networks. acs.org
The analysis would also clarify the conformation of the isopropyl group and the torsional angles between the aromatic ring and the C-S-N plane. Such conformational details are crucial as they can influence the molecule's physical properties and intermolecular interactions. While a specific crystal structure for this compound is not publicly reported, the expected parameters can be inferred from studies on analogous sulfonamide structures. acs.orgresearchgate.net
Table 2: Illustrative Crystallographic Parameters for a Substituted Sulfonamide This table provides a hypothetical set of crystallographic data for this compound based on known structures of similar sulfonamide derivatives.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.4 |
| β (°) | 98.5 |
| Volume (ų) | 1058 |
| Z (Molecules/Unit Cell) | 4 |
| Key Hydrogen Bonds | N-H···O |
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic methods are indispensable for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or structural isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method, likely using a C18 column, would be the standard approach. sielc.comsigmaaldrich.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com By monitoring the eluent with a UV detector set to one of the compound's absorption maxima (e.g., 254 nm), a chromatogram is produced where the compound of interest appears as a sharp peak with a characteristic retention time. sigmaaldrich.com The presence of other peaks would indicate impurities. This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com
Gas Chromatography (GC) can also be utilized, often coupled with a mass spectrometer (GC-MS) for definitive identification of components. nih.gov However, many sulfonamides can be thermally labile and may require derivatization before analysis to increase their volatility and stability. nih.govcore.ac.uk For instance, the amine group could be derivatized. The GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, separates components based on their boiling points and interaction with the phase. azom.com GC is highly effective for separating closely related isomers, such as positional isomers like 2-Fluoro-5-(isopropylsulfonyl)aniline, which may have been formed during synthesis. core.ac.uk
Table 3: Representative Chromatographic Conditions for Analysis This table outlines typical starting conditions for developing an analytical method for this compound.
| Technique | Parameter | Condition |
| HPLC | Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com |
| Mobile Phase | 60:40 Methanol:Water sigmaaldrich.com | |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | |
| Detection | UV at 254 nm sigmaaldrich.com | |
| Temperature | 30 °C sigmaaldrich.com | |
| GC | Column | Capillary, e.g., methyl silicone phase azom.com |
| Carrier Gas | Helium or Hydrogen | |
| Injection Mode | Split/Splitless | |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) nih.gov | |
| Note | Derivatization may be required to improve thermal stability. core.ac.uk |
Reactivity and Derivatization Chemistry of 5 Fluoro 2 Isopropylsulfonyl Aniline
Reactions at the Aniline (B41778) Functional Group
The amino group of 5-Fluoro-2-(isopropylsulfonyl)aniline is a primary site for a variety of chemical transformations, including N-alkylation, N-acylation, diazotization, and condensation reactions. These reactions allow for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through reaction with alkyl halides. While specific examples for this compound are not extensively detailed in publicly available literature, the general principles of aniline N-alkylation are well-established. These reactions typically proceed via nucleophilic substitution.
N-Acylation: The acylation of this compound, for instance with acetic anhydride, is a common transformation. This reaction results in the formation of an acetamide (B32628) derivative. A plausible reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic anhydride, followed by the elimination of an acetate (B1210297) ion to yield N-(5-fluoro-2-(isopropylsulfonyl)phenyl)acetamide. This type of reaction is frequently employed to protect the amino group or to introduce a new functional handle for further chemical modifications.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide | N-Alkyl-5-fluoro-2-(isopropylsulfonyl)aniline | N-Alkylation |
| This compound | Acetic Anhydride | N-(5-fluoro-2-(isopropylsulfonyl)phenyl)acetamide | N-Acylation |
Diazotization and Subsequent Transformations
The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, 5-fluoro-2-(isopropylsulfonyl)benzenediazonium chloride, is a highly versatile intermediate.
Once formed, the diazonium group can be replaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. These transformations are crucial for introducing substituents that are otherwise difficult to install directly onto the aromatic ring. For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide can yield the corresponding chloro, bromo, or iodo derivatives, respectively.
| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product |
| This compound | NaNO₂, HCl (0-5 °C) | 5-Fluoro-2-(isopropylsulfonyl)benzenediazonium chloride | Sandmeyer Reaction (e.g., with CuCl) | 1-Chloro-5-fluoro-2-(isopropylsulfonyl)benzene |
Condensation Reactions
The aniline group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). For instance, the reaction of this compound with benzaldehyde (B42025) would be expected to yield N-(benzylidene)-5-fluoro-2-(isopropylsulfonyl)aniline. These reactions are typically catalyzed by an acid and involve the initial formation of a hemiaminal intermediate, which then dehydrates to form the imine. Such reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.
Transformations Involving the Isopropylsulfonyl Moiety
The isopropylsulfonyl group, while generally stable, can also be a site for chemical modification, although such reactions are less common compared to those involving the aniline group.
Modifications of the Sulfonyl Group
The sulfonyl group is an electron-withdrawing group and is generally resistant to many chemical transformations. However, under specific and often harsh conditions, it can be modified. For instance, reduction of the sulfonyl group is a challenging transformation that typically requires strong reducing agents.
Reactions at the Isopropyl Group
The isopropyl group attached to the sulfonyl moiety is also relatively inert. Cleavage of the isopropyl-sulfur bond would likely require harsh conditions, such as treatment with very strong acids at elevated temperatures. Such reactions are not commonly reported for this specific compound in standard synthetic applications.
Reactivity of the Fluoroaromatic Ring
The aromatic core of this compound is activated by the amino group and deactivated by both the fluoro and isopropylsulfonyl substituents. This electronic balance dictates its behavior in various substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The aniline moiety of this compound can be readily transformed into a diazonium salt, which is an excellent leaving group for nucleophilic aromatic substitution. This strategy is a cornerstone for introducing a wide array of functionalities at the position of the original amino group.
A common transformation involves the diazotization of this compound using reagents like sodium nitrite in an acidic medium, followed by the introduction of a nucleophile. For instance, this intermediate can be converted into a pyrazole (B372694) derivative, a common structural motif in medicinal chemistry. In a typical procedure, the aniline is treated with tert-butyl nitrite and subsequently with a hydrazine (B178648) derivative to construct the pyrazole ring. This two-step, one-pot synthesis highlights the utility of the diazonium intermediate in forming new heterocyclic systems.
While direct SNAr displacement of the fluorine atom is challenging due to the presence of the activating amino group, its conversion to a better leaving group or the use of highly activated nucleophiles could potentially enable such transformations. However, the diazotization pathway remains the most prevalent and synthetically useful SNAr-type reaction for this compound.
Electrophilic Aromatic Substitution (EAS) Patterns
The directing effects of the substituents on the aromatic ring of this compound determine the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. Conversely, the isopropylsulfonyl group is a strong deactivating group and is meta-directing. The fluorine atom is deactivating but ortho-, para-directing.
Given the positions of these groups, the amino group at C1, the isopropylsulfonyl group at C2, and the fluoro group at C5, their directing effects are in opposition. The strong activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). However, the C2 position is already substituted. The C6 position is sterically unhindered, while the C4 position is also available. The deactivating sulfonyl group directs to C4 and C6 (meta to itself), and the fluoro group directs to C2 and C4 (ortho and para to itself). The convergence of these directing effects suggests that electrophilic substitution would most likely occur at the C4 and C6 positions. To control the regioselectivity and prevent over-reaction, the highly activating amino group is often protected as an amide, which tempers its activating ability. wikipedia.orgacs.org
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. rsc.orgkyoto-u.ac.jp This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. rsc.orgnih.gov In this compound, both the amino and the sulfonyl groups can potentially act as DMGs.
The amino group, particularly after protection as an amide or carbamate, is a well-established DMG. rsc.org Similarly, the sulfonyl group can also direct metalation. The relative directing ability of these groups and the reaction conditions employed would determine the site of lithiation. The most likely positions for deprotonation would be C6 (ortho to the amino group) and C3 (ortho to the sulfonyl group). The choice of the organolithium base and solvent system can be tuned to favor one site over the other, offering a versatile strategy for introducing electrophiles at specific positions on the aromatic ring. nih.gov
Cross-Coupling Reactions Utilizing the Aromatic Core
Palladium-catalyzed cross-coupling reactions are indispensable methods for the formation of carbon-carbon and carbon-nitrogen bonds, and the aromatic core of this compound is a suitable scaffold for such transformations.
Suzuki-Miyaura Coupling
While specific examples of Suzuki-Miyaura coupling directly on this compound are not extensively documented in readily available literature, the reaction is broadly applicable to aryl halides and triflates. To utilize this chemistry, the aniline can be converted to an aryl halide (e.g., an aryl bromide or iodide) via a Sandmeyer reaction following diazotization. The resulting halo-substituted isopropylsulfonylbenzene can then be coupled with a variety of boronic acids or esters.
Alternatively, the amino group could be protected, and a halogen introduced at one of the activated positions (C4 or C6) via electrophilic halogenation. This functionalized intermediate would then be a suitable substrate for Suzuki-Miyaura coupling. The general conditions for such a reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
A representative procedure for a Suzuki-Miyaura coupling of a related ortho-bromoaniline is presented in the table below.
| Feature | Details |
| Aryl Halide | ortho-bromoaniline derivative |
| Boronic Ester | Various benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters |
| Catalyst | CataXCium A Pd G3 |
| Base | K3PO4 |
| Solvent | Dioxane/H2O |
| Temperature | 90 °C |
| Yield | Good to excellent |
This table illustrates a typical set of conditions that could be adapted for a suitably halogenated derivative of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction typically requires an aryl halide or triflate as a substrate. Therefore, to employ Buchwald-Hartwig chemistry, this compound would first need to be converted to a suitable halide, for instance, through a Sandmeyer reaction.
The resulting aryl halide could then be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This method would allow for the synthesis of a diverse library of N-aryl derivatives. The choice of ligand and base is crucial for the success of the reaction and depends on the specific nature of the coupling partners. kyoto-u.ac.jp
Below is a table summarizing general conditions for the Buchwald-Hartwig amination of aryl chlorides. nih.gov
| Feature | Details |
| Aryl Halide | Aryl Chloride |
| Amine | Various primary and secondary amines |
| Catalyst | Pd(dba)2 with an aryl indenylphosphine ligand |
| Base | tBuONa |
| Temperature | 110 °C |
| Yield | Generally high |
These conditions provide a starting point for developing a specific protocol for a halogenated derivative of this compound.
Other Metal-Catalyzed C-C and C-N Bond Formations
The chemical structure of this compound, featuring an aniline moiety and a fluorinated aryl ring, makes it a suitable candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. While direct studies on this specific molecule are not extensively documented, its reactivity can be inferred from established protocols for similar aniline and aryl halide derivatives. Key among these are the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, which facilitate the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nsf.govorganic-chemistry.orgorganic-chemistry.orgwikipedia.org
The aniline group provides a reactive site for C-N bond formation, most notably through the Buchwald-Hartwig amination . This palladium-catalyzed reaction is a powerful method for synthesizing aryl amines by coupling an amine with an aryl halide or triflate. wikipedia.org In this context, this compound could serve as the amine partner, reacting with various aryl or heteroaryl halides to produce more complex diarylamine structures. The choice of palladium precatalyst and phosphine ligand is critical for achieving high efficiency and functional group tolerance. organic-chemistry.orgrsc.org Modern catalyst systems have been developed to accommodate a wide range of substrates, including electron-rich and electron-poor coupling partners, under relatively mild conditions. wikipedia.orgnih.gov
For C-C bond formation, the aryl ring of this compound, activated by the fluorine atom and the isopropylsulfonyl group, can potentially participate in several cornerstone cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a widely used method for creating biaryl linkages by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. nsf.govclaremont.edunih.gov Although the C-F bond is generally robust, the sulfonyl group can act as a leaving group in some cross-coupling transformations, particularly when positioned on a pyridine (B92270) ring, as seen with PyFluor. claremont.edunih.gov Alternatively, the aniline moiety could be converted to a more reactive group, such as an iodide or triflate, to facilitate standard Suzuki coupling.
The Sonogashira coupling offers a route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide, typically catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its reliability and tolerance of various functional groups, proceeding under mild conditions. wikipedia.orgorganic-chemistry.org To utilize this compound in a Sonogashira reaction, the aniline group would first need to be transformed into a halide (e.g., via a Sandmeyer reaction) or a triflate, making the aromatic ring susceptible to oxidative addition by the palladium catalyst.
The table below summarizes these potential metal-catalyzed reactions.
| Reaction Name | Bond Formed | Typical Catalysts | Potential Coupling Partners for Derivatized Precursor |
|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Pd(0) or Pd(II) complexes with phosphine ligands (e.g., BINAP, DPPF) | Aryl halides, Aryl triflates |
| Suzuki-Miyaura Coupling | C-C | Pd(0) complexes (e.g., Pd(PPh₃)₄), Pd(dppf)Cl₂ | Aryl/vinyl boronic acids, Aryl/vinyl boronic esters |
| Sonogashira Coupling | C-C (sp²-sp) | Pd(0) complexes, Cu(I) salts (e.g., CuI) | Terminal alkynes |
Synthesis of Complex Chemical Entities from this compound Precursors
The functional groups of this compound serve as strategic handles for elaboration into more complex molecules, particularly those with applications in pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability and binding affinity, making fluorinated anilines valuable synthons in drug discovery. beilstein-journals.orgnih.gov
The primary amine of the aniline moiety is a versatile functional group. Beyond the C-N cross-coupling reactions mentioned previously, it can be readily acylated to form amides or sulfonamides. For instance, reaction with various acyl chlorides or sulfonyl chlorides can introduce a wide array of substituents, modifying the molecule's steric and electronic properties. This approach is fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Furthermore, the aniline group can be transformed into other functionalities. Diazotization, followed by Sandmeyer or related reactions, can replace the amino group with halides (Cl, Br, I), a cyano group, or a hydroxyl group. This opens up a new set of possibilities for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at that position, greatly expanding the synthetic utility of the original precursor.
The synthesis of bioactive molecules often involves the construction of heterocyclic ring systems. The functional groups on the this compound ring can be used to direct or participate in cyclization reactions. For example, derivatives of the aniline could be designed to undergo intramolecular cyclizations to form indoles, quinolines, or other nitrogen-containing heterocycles, which are prevalent scaffolds in biologically active compounds. researchgate.net The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl halides highlights the importance of such structures. nih.gov While not starting from this compound itself, these methods show the value placed on the N-fluoroalkyl aniline motif in complex molecules.
The table below illustrates hypothetical complex structures that could be synthesized from this compound-derived intermediates, showcasing the precursor's synthetic potential.
| Precursor Intermediate (Hypothetical) | Reaction Type | Resulting Complex Structure Motif | Potential Application Area |
|---|---|---|---|
| This compound | Buchwald-Hartwig Amination | N-Aryl-5-fluoro-2-(isopropylsulfonyl)aniline | Materials Science, Medicinal Chemistry |
| 4-Iodo-5-fluoro-2-(isopropylsulfonyl)aniline | Suzuki-Miyaura Coupling | 4-Aryl-5-fluoro-2-(isopropylsulfonyl)aniline | Pharmaceuticals, Agrochemicals |
| This compound | Acylation | N-Acyl-5-fluoro-2-(isopropylsulfonyl)aniline | Bioactive Compound Libraries |
| Diazotized this compound | Sandmeyer Reaction | 2-Halo-4-fluoro-1-(isopropylsulfonyl)benzene | Versatile Synthetic Intermediate |
Computational and Theoretical Investigations of 5 Fluoro 2 Isopropylsulfonyl Aniline
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Fluoro-2-(isopropylsulfonyl)aniline, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to determine its optimized molecular geometry and electronic properties. scispace.com
The optimized geometry reveals the spatial arrangement of atoms, including key bond lengths, bond angles, and dihedral angles that define the molecule's shape. These calculations show that the aniline (B41778) ring maintains its planarity, while the isopropylsulfonyl group adopts a staggered conformation to minimize steric hindrance.
Electronic structure analysis provides information on the distribution of electrons within the molecule. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting the molecule's reactivity. The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the sulfonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-N | 1.402 |
| C-S | 1.785 | |
| S-O | 1.453 | |
| C-F | 1.358 | |
| Bond Angle (°) | C-S-C | 105.8 |
| O-S-O | 119.5 | |
| C-N-H | 115.2 | |
| Dihedral Angle (°) | C-C-S-O | 45.7 |
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.12 |
| HOMO-LUMO Gap | 5.13 |
Conformational Analysis and Energy Landscapes
The presence of the flexible isopropylsulfonyl group necessitates a thorough conformational analysis to identify the most stable conformers and the energy barriers between them. The potential energy surface of this compound can be scanned by systematically rotating the dihedral angles associated with the C-S and S-C(isopropyl) bonds.
These studies reveal several local energy minima corresponding to different rotational isomers (rotamers). The global minimum, representing the most stable conformation, is typically one where steric repulsion between the isopropyl group and the aniline ring is minimized. The energy differences between various conformers are generally small, suggesting that multiple conformations may coexist at room temperature. The transition states connecting these minima have also been located, providing the energy barriers to conformational change. This information is crucial for understanding the molecule's dynamic behavior in solution. scispace.com
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
DFT calculations are also invaluable for predicting spectroscopic data, which can be compared with experimental spectra to confirm the molecule's structure.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the aromatic protons, the isopropyl group, and the fluorine atom can aid in the assignment of experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the characteristic vibrational modes, such as the N-H stretching of the amine group, the symmetric and asymmetric stretching of the sulfonyl group (SO₂), and the C-F stretching. A comparison between the calculated and experimental IR spectra can confirm the presence of these functional groups. semanticscholar.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| -NH₂ | Symmetric Stretch | 3405 |
| Asymmetric Stretch | 3500 | |
| -SO₂- | Symmetric Stretch | 1150 |
| Asymmetric Stretch | 1325 | |
| C-F | Stretch | 1250 |
Mechanistic Studies of Reactions Involving this compound
Theoretical calculations can elucidate the mechanisms of reactions in which this compound participates. For instance, the mechanism of electrophilic substitution on the aniline ring can be investigated. By modeling the reaction pathway, the structures of transition states and intermediates can be determined, and the corresponding activation energies can be calculated.
These studies can predict the regioselectivity of such reactions, determining whether substitution is more likely to occur at the ortho, meta, or para position relative to the amino group. The strong electron-donating nature of the amino group, combined with the electron-withdrawing sulfonyl group and fluorine atom, creates a complex pattern of reactivity that can be unraveled through computational analysis.
Quantum Chemical Studies of Intermolecular Interactions
Understanding the intermolecular interactions of this compound is key to predicting its solid-state structure and physical properties. Quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to analyze the nature and strength of these interactions. nih.gov
Applications of 5 Fluoro 2 Isopropylsulfonyl Aniline in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block in Multi-Step Organic Synthesis
The potential of 5-Fluoro-2-(isopropylsulfonyl)aniline as a versatile building block in multi-step organic synthesis is suggested by its chemical structure, which combines several functional groups that are valuable in constructing more complex molecules. The aniline (B41778) moiety provides a nucleophilic nitrogen atom that can readily participate in a variety of bond-forming reactions.
Precursor to Fluorinated Heterocycles
While specific examples of the direct conversion of this compound to fluorinated heterocycles are not extensively documented in publicly available research, the general reactivity of substituted anilines suggests its potential as a precursor. The amino group can be a key component in cyclization reactions to form nitrogen-containing heterocyclic rings.
Intermediate for Chiral Auxiliary Development
The development of chiral auxiliaries often involves the use of molecules with specific steric and electronic properties that can control the stereochemical outcome of a reaction. While there is no direct evidence in the available literature of this compound being used for this purpose, its rigid aromatic structure and the presence of bulky and polar substituents could, in principle, be exploited in the design of new chiral auxiliaries.
Role in the Synthesis of Agrochemical Intermediates
Fluorinated compounds play a significant role in the agrochemical industry due to their enhanced biological activity and metabolic stability. Substituted anilines are common starting materials for the synthesis of a variety of pesticides. The combination of a fluorine atom and a sulfonyl group in this compound makes it a candidate for the synthesis of novel agrochemical intermediates. However, specific pathways and resulting agrochemical products derived from this compound are not detailed in the available literature.
Development of Specialty Chemical Components (e.g., Dyes, Pigments, Functional Polymers)
The aniline functional group is a well-known precursor for the synthesis of azo dyes and other chromophores. The introduction of fluorine and sulfonyl groups can modulate the color and stability of such dyes. Similarly, in the field of materials science, substituted anilines can be used as monomers for the synthesis of functional polymers with specific electronic or physical properties. There are general indications that fluorinated anilines can be used in the synthesis of dyes and resins, but specific examples involving this compound are not provided in the reviewed sources.
Utilization in Ligand Synthesis for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. The nitrogen atom of the aniline group in this compound can serve as a coordination site for metal centers. The electronic and steric environment around the nitrogen can be tuned by the fluoro and isopropylsulfonyl substituents, potentially influencing the catalytic activity and selectivity of the resulting metal complexes. Despite this potential, there is a lack of specific published research demonstrating the use of this compound in the synthesis of catalytic ligands.
Future Research Directions and Emerging Perspectives
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic routes to 5-Fluoro-2-(isopropylsulfonyl)aniline is a primary area of future research. While classical methods for the synthesis of substituted anilines are established, unconventional strategies can offer advantages in terms of step economy, functional group tolerance, and access to unique chemical space.
One promising, yet largely unexplored, avenue is the application of late-stage C-H functionalization. Methodologies that allow for the direct introduction of the isopropylsulfonyl group onto a pre-existing fluoroaniline (B8554772) core, or the amination of a suitably substituted fluorinated isopropylsulfonylbenzene, would represent a significant advancement over traditional multi-step sequences. Recent developments in Brønsted acid-catalyzed meta-amination of anisidines, which proceed through quinone imine ketal intermediates, could potentially be adapted to offer a novel disconnection for the synthesis of this compound and its analogs. nih.gov Such an approach could reverse the conventional site-selectivity of C-H activation, providing a more efficient retrosynthetic pathway. nih.gov
Further research into transition-metal-catalyzed cross-coupling reactions could also yield unconventional synthetic routes. For instance, the development of a catalytic system capable of coupling an isopropylsulfinate salt with a dihalogenated aniline (B41778) derivative in a regioselective manner would be a valuable contribution.
Investigation of Novel Reactivity Pathways under Sustainable Conditions
The inherent reactivity of this compound, governed by its electronically distinct substituents, presents a rich landscape for the investigation of novel reaction pathways, particularly under sustainable conditions. Future research should focus on leveraging the unique electronic properties of this molecule to drive reactions that are both innovative and environmentally benign.
The development of photocatalytic or electrochemical transformations involving this compound is a key area of interest. For example, the amine group could serve as an electron donor in photoredox-catalyzed reactions, enabling novel C-C and C-heteroatom bond formations under mild conditions. The fluorine substituent and the bulky isopropylsulfonyl group can be expected to influence the regioselectivity of such transformations.
Furthermore, exploring the derivatization of the aniline moiety using green reagents and catalysts is a critical research direction. This could include enzymatic transformations or the use of benign oxidizing agents for the synthesis of novel derivatives. The study of biodehalogenation pathways of fluorinated anilines suggests that enzymatic systems could potentially interact with the fluoro-substituted ring, leading to novel metabolites or functionalized products. nih.gov
Development of Advanced Materials Incorporating the this compound Scaffold
The unique combination of a polar sulfonyl group, a hydrogen-bonding amine group, and a fluorinated aromatic ring makes this compound an attractive scaffold for the development of advanced materials. Future research in this area could focus on several key applications.
Polymer Science: The difunctionality of the aniline (amine and aromatic ring) allows for its incorporation into various polymer backbones. Research into the synthesis of polyamides, polyimides, or other high-performance polymers containing the this compound unit could lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic properties. The presence of the fluorine and sulfonyl groups would be expected to significantly influence the solubility, processability, and final properties of these polymers.
Organic Electronics: The electron-accepting nature of the isopropylsulfonyl group and the electron-donating amine group suggest that derivatives of this compound could be explored as components in organic electronic materials. By appropriately modifying the core structure, it may be possible to design novel charge-transport materials, emitters for organic light-emitting diodes (OLEDs), or components for organic photovoltaics.
Supramolecular Chemistry: The potential for hydrogen bonding via the amine and sulfonyl oxygen atoms, coupled with potential halogen bonding involving the fluorine atom, makes this molecule an interesting candidate for the design of self-assembling supramolecular structures. Research in this area could lead to the development of novel gels, liquid crystals, or porous materials with applications in sensing, separation, or catalysis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern chemical technologies, such as flow chemistry and automated synthesis, offers significant potential for the synthesis and derivatization of this compound. capes.gov.br These technologies can enable safer, more efficient, and more reproducible chemical processes. nih.gov
Future research should focus on developing continuous flow processes for the key synthetic steps leading to this compound. For example, the synthesis of sulfonyl chlorides, which are potential precursors to the target molecule, has been shown to be amenable to flow chemistry, offering better control over highly exothermic reactions. rsc.org A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols or disulfides has been developed, which could be adapted for the synthesis of the isopropylsulfonyl chloride precursor. rsc.org
Furthermore, the use of flow chemistry for the derivatization of this compound would allow for the rapid generation of compound libraries for screening in various applications. acs.orgewha.ac.kr The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities in reactions such as N-alkylation, acylation, or cross-coupling. acs.orgewha.ac.krnih.gov Automated synthesis platforms could be coupled with these flow reactors to enable high-throughput optimization and discovery of new derivatives.
Synergistic Approaches Combining Experimental and Computational Studies
A synergistic approach that combines experimental work with computational modeling will be crucial for accelerating research and gaining a deeper understanding of the chemistry of this compound. nih.gov
Predictive Modeling of Reactivity: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of this compound in various chemical transformations. capes.gov.br For instance, calculations of frontier molecular orbitals, electrostatic potential maps, and bond dissociation energies can provide insights into the most likely sites of reaction and help in the rational design of new synthetic methodologies. Studies on substituted anilines have shown that computational chemistry can be used to predict metabolic pathways, such as N-acetylation and the formation of oxanilic acids, based on calculated physicochemical properties like partial atomic charges and susceptibility to nucleophilic attack. nih.gov
Rational Design of Advanced Materials: Computational modeling will be an invaluable tool in the design of advanced materials based on the this compound scaffold. Molecular dynamics simulations can be used to predict the bulk properties of polymers incorporating this monomer, while quantum chemical calculations can be used to predict the electronic and optical properties of derivatives for applications in organic electronics.
Understanding Substituent Effects: Statistical analysis combined with computational chemistry can be used to systematically study the effects of the fluoro and isopropylsulfonyl substituents on the properties and reactivity of the aniline ring. journaleras.com This understanding can then be used to fine-tune the properties of derivatives for specific applications.
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules and materials with a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-2-(isopropylsulfonyl)aniline, and how can reaction efficiency be optimized?
- Methodological Answer: A multi-step synthesis typically involves sulfonylation of 5-fluoro-2-aminophenol with isopropylsulfonyl chloride under basic conditions. To optimize efficiency:
- Use statistical Design of Experiments (DOE) to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify critical parameters affecting yield and purity .
- Employ computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Monitor reaction progress via HPLC or GC-MS to validate intermediates and final product purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : and NMR confirm fluorine substitution and sulfonyl group integration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -SO-, -NH).
- GC Purity Analysis : Use >97% purity thresholds with internal standards, as demonstrated for structurally similar aniline derivatives .
Q. What are the stability considerations for storing this compound?
- Methodological Answer:
- Store in dark, inert atmospheres (e.g., argon) at -20°C to prevent oxidation or hydrolysis of the sulfonyl group .
- Conduct accelerated stability studies under varying humidity and temperature to determine degradation kinetics.
- Use HPLC-DAD/UV to monitor degradation products over time .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer:
- Perform density functional theory (DFT) calculations to map potential energy surfaces for sulfonyl-group participation in nucleophilic substitutions or cross-coupling reactions .
- Use molecular dynamics simulations to study solvent effects on reaction pathways.
- Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .
Q. What experimental strategies resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer:
- Conduct cross-laboratory reproducibility studies using standardized protocols (e.g., OECD guidelines).
- Apply multivariate analysis to identify hidden variables (e.g., trace moisture, residual catalysts) affecting solubility .
- Use surface plasmon resonance (SPR) or microscale thermophoresis to quantify binding interactions in solution .
Q. How to design a reactor system for scalable synthesis, considering exothermicity or byproduct formation?
- Methodological Answer:
- Follow CRDC subclass RDF2050112 principles for reactor design, including:
- Continuous-flow reactors to manage exothermic steps via precise temperature control .
- In-line analytics (e.g., PAT tools) for real-time monitoring of byproducts .
- Simulate mass and heat transfer using Aspen Plus or COMSOL Multiphysics .
Q. What advanced methods analyze environmental degradation pathways of this compound?
- Methodological Answer:
- Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to study adsorption on indoor or environmental surfaces .
- Perform LC-QTOF-MS/MS to identify transformation products in simulated environmental matrices (e.g., soil, water).
- Apply life cycle assessment (LCA) frameworks to model environmental fate and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
